(R)-Desethylchloroquine

Description

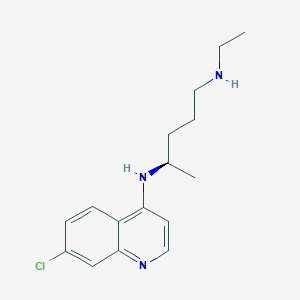

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314063 |

Source

|

| Record name | (-)-Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106848-88-8 |

Source

|

| Record name | (-)-Desethylchloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106848-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-Desethylchloroquine – Stereochemical Structure, Properties, and Pharmacological Profile

Abstract This technical guide provides a comprehensive analysis of (R)-desethylchloroquine ((R)-DECQ), the specific enantiomer of the major active metabolite of chloroquine. While chloroquine is administered as a racemate, its metabolism and pharmacodynamics exhibit significant stereoselectivity. This document details the physicochemical properties, CYP450-mediated metabolic pathways, synthesis protocols, and analytical separation techniques required for the isolation and study of the (R)-enantiomer.

Chemical Structure and Stereochemistry

(R)-Desethylchloroquine is the N-dealkylated metabolite of (R)-chloroquine. The chirality of the molecule resides at position 4 of the pentanediamine side chain (C1 of the 1-methylbutyl group). Crucially, the metabolic N-deethylation occurs at the terminal nitrogen, remote from the chiral center; therefore, the absolute configuration is retained during metabolism.

Identity and Nomenclature

Physicochemical Properties

The removal of the ethyl group increases the polarity of the molecule compared to the parent drug, altering its distribution volume and renal clearance.

| Property | Value (Experimental/Predicted) | Context |

| pKa (Basic N) | ~10.62 | Terminal secondary amine (protonated at physiological pH) |

| pKa (Quinoline N) | ~8.4 | Quinoline ring nitrogen |

| LogP | 3.6 - 3.9 | Slightly less lipophilic than Chloroquine (LogP ~4.6) |

| Solubility | Soluble in Methanol, Water (as salt) | Forms stable phosphate or sulfate salts |

| Appearance | Pale yellow solid | Hygroscopic in salt form |

Stereoselective Metabolism and Pharmacokinetics[8]

The pharmacokinetics of chloroquine are highly stereoselective.[8][9] Understanding the formation of (R)-DECQ requires mapping the specific cytochrome P450 (CYP) enzymes that favor this pathway.

Metabolic Pathway

Chloroquine undergoes N-deethylation primarily in the liver. Research indicates that CYP2C8 and CYP3A4 are the dominant isoforms responsible for this transformation, with CYP2D6 playing a minor role.[4][10]

-

Stereoselectivity: (S)-Chloroquine is metabolized more extensively than (R)-Chloroquine.[9][11] Consequently, plasma concentrations of (S)-DECQ are typically higher than those of (R)-DECQ in clinical samples, despite the (S)-parent drug being more heavily protein-bound.

-

Protein Binding: (R)-Chloroquine and (R)-DECQ exhibit lower plasma protein binding (~35%) compared to their (S)-counterparts (~67%), leading to a higher fraction of unbound (R)-DECQ available for tissue distribution.[9]

Mechanism of Action & Resistance

Like the parent drug, (R)-DECQ functions by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). It interferes with heme polymerization, causing toxic heme buildup.

-

Potency: (R)-DECQ retains significant antimalarial activity, though slightly lower than the parent chloroquine.

-

Resistance: The mutant PfCRT transporter (K76T) effluxes chloroquine. Studies suggest that desethyl metabolites may have different efflux kinetics, potentially retaining activity in some resistant strains where the parent drug fails.

Pathway Visualization (DOT)

The following diagram illustrates the stereospecific metabolic flow and enzymatic involvement.

Figure 1: Stereoselective metabolic pathway of Chloroquine to Desethylchloroquine via CYP450 isoforms.[4]

Synthesis and Isolation Protocol

Obtaining pure (R)-Desethylchloroquine is critical for mechanistic toxicology and efficacy studies. Two primary routes exist: chiral resolution of the racemate or asymmetric synthesis. Below is a protocol for the chemical synthesis of the racemate followed by chiral separation , which is often more cost-effective for research quantities.

Chemical Synthesis (Nucleophilic Aromatic Substitution)

This method couples the quinoline core with the specific diamine side chain.

Reagents:

-

4,7-Dichloroquinoline (Starting material)[12]

-

N-Ethyl-1,4-pentanediamine (Side chain - commercially available or synthesized)

-

Phenol (Solvent/Catalyst)

Step-by-Step Protocol:

-

Preparation: Mix 4,7-dichloroquinoline (1.0 eq) and N-ethyl-1,4-pentanediamine (2.5 eq) in phenol.

-

Reaction: Heat the mixture to 130°C for 18–24 hours under nitrogen atmosphere. The excess amine acts as a scavenger for the HCl generated.

-

Quench: Cool to room temperature and dilute with dichloromethane (DCM).

-

Wash: Wash the organic layer with 1N NaOH (to remove phenol) followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, MeOH/DCM/NH₄OH gradient) to yield racemic Desethylchloroquine.

Chiral Separation (HPLC)

To isolate the (R)-enantiomer from the synthesized racemate.

Methodology: Normal-Phase Chiral HPLC[13][14]

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 340 nm

-

Temperature: 25°C

Validation Criteria:

-

Resolution (Rs): > 1.5 (Baseline separation)

-

Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on polysaccharide-based columns like AD-H, but this must be confirmed with a known standard or polarimetry.

Analytical Profiling & Quality Control

For drug development, validating the enantiomeric purity is mandatory.

Analytical Workflow Diagram (DOT)

This workflow ensures the integrity of the (R)-DECQ sample before biological testing.

Figure 2: Quality control workflow for validating (R)-Desethylchloroquine purity.

Toxicology and Safety Profile

While (R)-Desethylchloroquine is a metabolite, its safety profile differs from the parent.

-

Ocular Toxicity: Chloroquine retinopathy is a major concern. The (R)-enantiomer has a higher affinity for melanin-containing tissues (like the retinal pigment epithelium) compared to the (S)-enantiomer. This suggests that (R)-DECQ may contribute disproportionately to ocular toxicity despite being less metabolically prevalent.

-

Cardiotoxicity: Both enantiomers block hERG channels, but the (S)-enantiomer is generally considered more potent in this blockade. However, the accumulation of the (R)-metabolite due to slower elimination kinetics in specific tissues warrants careful monitoring in chronic dosing models.

References

-

Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[3][4] Drug Metabolism and Disposition.[5][8][10][15] Link

-

Ducharme, J., et al. (1995). Stereoselective distribution and elimination of chloroquine in the rat. Drug Metabolism and Disposition.[5][8][10][15] Link

-

Cayman Chemical. Desethylchloroquine Product Data Sheet.Link

-

Wang, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.[13][14] Scientific Reports. Link

- Augustijns, P., et al. (1999).Stereoselective metabolism of chloroquine in microsomes. European Journal of Drug Metabolism and Pharmacokinetics.

Sources

- 1. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DESETHYL CHLOROQUINE | 1476-52-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Mechanism of Action of (R)-Desethylchloroquine

Executive Summary

(R)-Desethylchloroquine (often abbreviated as (R)-DCQ or mono-desethylchloroquine) is the primary pharmacologically active metabolite of the 4-aminoquinoline drug Chloroquine (CQ). While Chloroquine is administered as a racemate, its metabolism is highly stereoselective. The (R)-enantiomer of the metabolite exhibits distinct pharmacokinetic properties, including a longer elimination half-life and specific plasma protein binding profiles compared to its (S)-counterpart.[1]

In vitro, (R)-Desethylchloroquine functions as a lysosomotropic autophagy inhibitor . Its mechanism of action is defined by proton-trapping within acidic organelles, elevation of lysosomal pH, and the subsequent blockade of autophagic flux and inhibition of heme polymerization (in Plasmodium). This guide details the physicochemical basis of this mechanism, stereoselective nuances, and validated protocols for in vitro assessment.

Chemical & Pharmacological Context

Stereoselective Metabolism

Chloroquine is metabolized in the liver primarily by CYP450 isoenzymes. The N-dealkylation process yields Desethylchloroquine (DCQ).

-

Substrate: Chloroquine (Racemate: 50:50 mixture of R and S).

-

Enzymes: CYP2C8, CYP3A4, and CYP2D6.[2]

-

Chirality: The metabolism is stereoselective.[3] (S)-Chloroquine is metabolized more rapidly than (R)-Chloroquine. Consequently, (R)-Chloroquine and its metabolite (R)-Desethylchloroquine persist longer in plasma and tissue.

Physicochemical Properties

-

Basicity: Like the parent drug, (R)-DCQ is a diprotic weak base (pKa1 ≈ 8.1, pKa2 ≈ 10.2).

-

Lipophilicity: Removal of the ethyl group slightly reduces lipophilicity compared to CQ, altering its volume of distribution but maintaining sufficient membrane permeability to enter cells.

Visualizing the Metabolic Pathway

The following diagram illustrates the stereoselective biotransformation pathways.

Caption: Stereoselective metabolism of Chloroquine yielding (R)-Desethylchloroquine via CYP450 enzymes.

Mechanism of Action (In Vitro)

The in vitro activity of (R)-Desethylchloroquine is driven by Ion Trapping (Lysosomotropism) . This is a non-stereoselective physicochemical process, meaning both enantiomers function similarly at the cellular level, though their intracellular accumulation kinetics may differ due to transporter affinities.

The Lysosomotropic Cascade

-

Entry: Unprotonated (R)-DCQ diffuses freely across the neutral plasma membrane (pH ~7.4).

-

Trapping: Upon entering the acidic lysosome (pH ~4.5–5.0), the basic amine groups become protonated. The charged molecule becomes membrane-impermeable and is trapped.

-

Accumulation: This leads to concentrations inside the lysosome reaching 1000-fold higher than the cytoplasm.

-

pH Elevation: The accumulation of weak bases consumes protons, raising lysosomal pH.

-

Enzymatic Inhibition: Lysosomal hydrolases (e.g., Cathepsins) require an acidic pH. The pH rise inhibits their activity, blocking the degradation of autophagic cargo.

Target Specificity

| Target System | Mechanism | Effect |

| Autophagy | Fusion/Degradation Blockade | Accumulation of autophagosomes (LC3-II high) and p62/SQSTM1. Cell death via proteotoxic stress. |

| Plasmodium | Heme Polymerization Inhibition | Prevents conversion of toxic heme to hemozoin. Toxic heme buildup lyses the parasite. |

| Viral Entry | Endosomal pH Elevation | Inhibits pH-dependent fusion of viral envelopes (e.g., Influenza, Coronaviruses) with the endosome. |

Visualizing the Cellular Mechanism

Caption: Mechanism of lysosomal trapping and autophagy inhibition by (R)-Desethylchloroquine.

Validated Experimental Protocols

To study (R)-Desethylchloroquine in vitro, researchers must use specific assays that validate the mechanism (lysosomal pH) and the outcome (autophagy inhibition).

Protocol A: Lysosomal pH Alteration Assay (LysoTracker)

Objective: Quantify the rise in lysosomal pH induced by (R)-DCQ. Principle: LysoTracker Red DND-99 fluorescence intensity is pH-dependent; it accumulates in acidic organelles. A decrease in fluorescence indicates a rise in pH (loss of acidity).

-

Cell Seeding: Seed HeLa or Vero cells (5x10^3 cells/well) in 96-well black-walled plates. Incubate 24h.

-

Treatment:

-

Test: (R)-Desethylchloroquine (0.1 – 50 µM dose-response).

-

Positive Control: Bafilomycin A1 (100 nM) – potent V-ATPase inhibitor.

-

Negative Control: DMSO (Vehicle).

-

Note: If pure (R)-enantiomer is unavailable, Racemic DCQ is the standard proxy, but acknowledge the limitation.

-

-

Incubation: Treat for 4–24 hours at 37°C.

-

Staining: Remove media. Add pre-warmed media containing 50 nM LysoTracker Red DND-99 . Incubate 30 min.

-

Imaging/Readout: Wash 1x with PBS. Read fluorescence (Ex: 577 nm / Em: 590 nm) or image via confocal microscopy.

-

Validation: (R)-DCQ treatment should cause a dose-dependent decrease in punctate red fluorescence intensity.

Protocol B: Autophagic Flux Turnover Assay (LC3-II)

Objective: Confirm that (R)-DCQ blocks autophagosome degradation, not formation. Principle: LC3-II is a marker of autophagosomes. An increase in LC3-II can mean induction or blockade. To distinguish, we measure "flux" by comparing levels with and without a known clamp.

-

Preparation: Lysates from cells treated with (R)-DCQ (10-20 µM) for 24h.

-

Western Blot Targets:

-

LC3-B: Monitor conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound).

-

p62/SQSTM1: An autophagy substrate. Accumulation indicates blockade.

-

-

Interpretation:

-

Blockade (DCQ Effect): High LC3-II + High p62.

-

Induction (Starvation): High LC3-II + Low p62.

-

-

Self-Validating Step: Co-treat with Bafilomycin A1. If (R)-DCQ is a pure blocker, adding Bafilomycin should not significantly increase LC3-II further (saturation of blockade).

Comparative Potency Data

The following table summarizes the in vitro potency of Desethylchloroquine (DCQ) relative to the parent Chloroquine (CQ). Note that while specific (R)-enantiomer data is rare in functional assays, the racemate data is the standard reference.

| Organism / Target | Strain / Type | Compound | IC50 / Activity | Notes |

| P. falciparum | 3D7 (CQ-Sensitive) | Chloroquine | 5–15 nM | Equipotent |

| Desethylchloroquine | 5–15 nM | Equipotent | ||

| P. falciparum | K1 (CQ-Resistant) | Chloroquine | 150–300 nM | Resistance observed |

| Desethylchloroquine | >300 nM | Cross-resistance (often less active than CQ) | ||

| Autophagy | HeLa / Cancer Lines | Chloroquine | 10–50 µM | Lysosomal accumulation |

| Desethylchloroquine | 10–50 µM | Similar lysosomotropic potency | ||

| SARS-CoV-2 | Vero E6 | Chloroquine | ~1–5 µM | Entry inhibition |

| Desethylchloroquine | ~1–10 µM | Active, but often slightly higher IC50 |

References

-

Stereoselective Pharmacokinetics: Augustijns, P., & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics. Link

-

Metabolic Pathway: Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition.[3][4][5] Link

-

Antimalarial Potency: Aderounmu, A. F., et al. (1984). In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Annals of Tropical Medicine & Parasitology. Link

-

Lysosomotropic Mechanism: Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link

-

Autophagy Inhibition: Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Link

Sources

- 1. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the partitioning in vitro of chloroquine and its desethyl metabolites between the erythrocytes and plasma of healthy subjects and those with falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (R)-Desethylchloroquine: A Technical Guide

Executive Summary

(R)-Desethylchloroquine ((R)-DEC) is the specific enantiomeric metabolite of the antimalarial drug Chloroquine (CQ), formed primarily via N-dealkylation.[1] While clinical chloroquine is administered as a racemate, its biological activity is profoundly influenced by stereoselective pharmacokinetics (PK) and metabolism.[1]

Current research indicates that while the intrinsic antimalarial potency of (R)-DEC and (S)-DEC is comparable in vitro, their in vivo profiles diverge significantly due to stereoselective protein binding and clearance.[1] (R)-DEC is characterized by a distinct pharmacokinetic "survival" advantage—derived from the slower clearance of its parent (R)-CQ—yet it exhibits lower overall plasma exposure (AUC) compared to its (S)-counterpart in humans.[1] Understanding the specific activity of (R)-DEC is critical for decoupling the therapeutic efficacy of aminoquinolines from their cardiotoxic liabilities (e.g., hERG blockade).[1]

Chemical Identity & Stereoselective Metabolism

The Chiral Switch

Chloroquine is a 4-aminoquinoline with a chiral center at the 4'-position of the side chain.[1] Upon administration, it undergoes N-deethylation to form Desethylchloroquine (DEC). This metabolic step is highly stereoselective.[1]

-

Parent Drug: (R)-Chloroquine is cleared more slowly than (S)-Chloroquine.[1][2]

-

Metabolite Formation: The enzymes CYP2C8 and CYP3A4 preferentially metabolize (S)-Chloroquine.[1] Consequently, the (S)-DEC metabolite is formed more rapidly and achieves higher Area Under the Curve (AUC) values in human plasma than (R)-DEC.[1][2]

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective biotransformation pathways in humans.

Figure 1: Stereoselective metabolism of Chloroquine.[1] Note the preferential flux from (S)-CQ to (S)-DEC.

Pharmacodynamics: Antimalarial Efficacy[1][3][4][5][6]

Mechanism of Action

(R)-DEC retains the core pharmacophore of the parent drug.[1] It functions by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1]

-

Proton Trapping: Being a weak base, (R)-DEC becomes protonated in the vacuole (pH ~5.0).[1]

-

Heme Binding: It binds to Free Heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.[1]

-

Polymerization Inhibition: The drug-heme complex prevents the crystallization of heme into non-toxic Hemozoin.[1]

-

Lysis: Free heme accumulates, causing membrane lysis and parasite death.[1]

Potency Data

In vitro studies suggest that the enantiomers of chloroquine and its metabolites are roughly equipotent against P. falciparum.[1] The therapeutic difference lies in accumulation rather than intrinsic affinity.

| Compound | Target | IC50 (CQ-Sensitive) | IC50 (CQ-Resistant) | Activity Note |

| Racemic CQ | P. falciparum (3D7) | ~15-20 nM | >100 nM | Standard |

| (R)-DEC | P. falciparum (3D7) | ~20-25 nM | Reduced | Active metabolite |

| (S)-DEC | P. falciparum (3D7) | ~20-25 nM | Reduced | Active metabolite |

Technical Insight: While (R)-DEC is active, it is less potent than the parent drug against resistant strains due to the cross-resistance mechanism (PfCRT transporter efflux), which recognizes the aminoquinoline core regardless of stereochemistry.[1]

Pharmacokinetics & Safety Profile

The "Inversion" Phenomenon

A critical concept for researchers is the species-dependent handling of these enantiomers.[1]

-

In Humans: (S)-DEC is the predominant metabolite in plasma (AUC ratio (S)/(R) > 1).[1]

-

In Rabbits: (R)-DEC is the predominant metabolite.[1]

-

Implication: Preclinical safety data from rabbits regarding DEC enantiomers must be extrapolated to humans with extreme caution.

Toxicity and hERG Inhibition

The cardiotoxicity of aminoquinolines (QTc prolongation) is linked to hERG potassium channel blockade.[1]

-

Racemic CQ IC50 (hERG): ~2.5 - 3.0 µM.

-

Metabolite Profile: DEC generally exhibits lower affinity for hERG than the parent compound.[1]

-

Stereoselectivity: (S)-enantiomers of aminoquinolines are historically associated with higher tissue toxicity and acute lethality in rodent models.[1] (R)-DEC is hypothesized to have a wider safety margin, although it is formed in lower quantities in humans.

Experimental Protocols

Protocol A: Enantioselective Separation of DEC

Purpose: To isolate or quantify (R)-DEC from biological matrices.[1]

Methodology: High-Performance Liquid Chromatography (HPLC) with AGP Phase.[1]

-

Column: Chiral-AGP (α1-acid glycoprotein) column (100 x 4.0 mm, 5 µm).

-

Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with 15% Acetonitrile.

-

Flow Rate: 0.9 mL/min at 20°C.

-

Detection: Fluorescence (Excitation 335 nm, Emission 370 nm).[1]

-

Validation:

-

(R)-DEC typically elutes after (S)-DEC on protein-based chiral columns due to stronger binding affinity of the (R)-isoform to AGP.[1]

-

Self-Check: Ensure resolution factor (Rs) > 1.5 between enantiomers.

-

Protocol B: In Vitro Heme Polymerization Inhibition Assay

Purpose: To verify the functional activity of (R)-DEC independent of cellular transport.[1]

-

Reagents: Hemin chloride (dissolved in DMSO), Acetate buffer (0.5M, pH 5), Tween-20.

-

Incubation: Mix 100 µM Hemin with varying concentrations of (R)-DEC (0 - 100 µM) in acetate buffer.

-

Initiation: Incubate at 37°C for 24 hours to allow spontaneous polymerization to hemozoin.

-

Quantification:

-

Calculation: Lower absorbance indicates higher polymerization (less drug activity).[1] Higher absorbance indicates inhibition of polymerization (drug activity).[1]

-

Control: Racemic CQ (Positive Control).

-

References

-

Stereoselective Pharmacokinetic Properties of Chloroquine and De-Ethyl-Chloroquine in Humans Source: Clinical Pharmacokinetics

-

Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine Source: Therapeutic Drug Monitoring

-

In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum Source: Annals of Tropical Medicine & Parasitology [1]

-

Inhibition of the hERG Potassium Channel by Chloroquine and Hydroxychloroquine Source: Biophysical Journal / PMC [1]

-

Stereoselective binding of chloroquine and desethylchloroquine to plasma proteins Source: British Journal of Clinical Pharmacology

Sources

Technical Guide: Stereospecific Synthesis of (R)-Desethylchloroquine

[1]

Executive Summary

Subject: Asymmetric Synthesis of (R)-Desethylchloroquine (N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine). Context: While chloroquine is administered as a racemate, its pharmacokinetics are stereoselective.[1][2][3] The metabolite desethylchloroquine (DEC) exhibits enantioselective accumulation and toxicity profiles. Specifically, the (R)-enantiomer often displays a longer elimination half-life and distinct volume of distribution compared to the (S)-form.[1] Objective: Establish a robust, scalable synthetic route for high-purity (>98% ee) (R)-desethylchloroquine to facilitate precise toxicological and pharmacological profiling. Methodology: This guide rejects low-yield classical resolution in favor of a convergent asymmetric synthesis utilizing tert-butanesulfinamide (Ellman’s Auxiliary) to establish the C4 chiral center with high diastereoselectivity.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge of (R)-desethylchloroquine lies in the C4 chiral center of the pentanediamine chain. A linear synthesis starting from 4,7-dichloroquinoline yields racemates.[1] Therefore, a convergent approach is required, disconnecting the molecule at the chemically sensitive amino-quinoline bond (

Strategic Disconnection

-

Disconnection:

displacement.[1] -

Synthons:

The stereochemical integrity of the final product depends entirely on the enantiopurity of the diamine side chain.

Figure 1: Retrosynthetic logic disconnecting the target into a quinoline core and a chirally synthesized diamine side chain.

Part 2: Synthesis of the Chiral Side Chain

Objective: Synthesize (R)-

The Ellman Auxiliary Protocol

Classical resolution of diamines is inefficient (max 50% yield). We employ (R)-tert-butanesulfinamide to direct the stereochemistry of the amine formation via a chiral ketimine intermediate.[1]

Step 1: Synthesis of the Protected Ketone Precursor

First, we must install the terminal ethylamino group on the pentanone chain. To prevent polymerization/cyclization, the amine is protected immediately.

-

Reagents: 5-chloro-2-pentanone, Ethylamine (70% aq), Di-tert-butyl dicarbonate (

).[1] -

Mechanism:

displacement followed by Carbamate protection.[1]

| Parameter | Specification |

| Substrate | 5-chloro-2-pentanone (1.0 eq) |

| Reagent A | Ethylamine (excess, 5.0 eq) |

| Condition A | Sealed tube, |

| Reagent B | |

| Solvent | DCM (Dichloromethane) |

| Yield | ~85% (N-Boc-5-(ethylamino)pentan-2-one) |

Step 2: Asymmetric Reductive Amination (The Chiral Step)

This is the critical stereodefining step. Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine.[1] Subsequent reduction is diastereoselective.[1]

-

Reaction Logic: The bulky tert-butyl group on the sulfur directs the hydride attack to the Re-face or Si-face of the imine, depending on the reducing agent.

-

Protocol:

Critical Mechanistic Note: Using (R)-tert-butanesulfinamide with

typically yields the (R)-amine configuration for methyl ketones due to the specific transition state geometry (Chair-like Zimmerman-Traxler model).[1] Verification via optical rotation is mandatory.[1]

Workflow Diagram: Chiral Side Chain Synthesis

Figure 2: The Ellman Auxiliary pathway for establishing the C4 stereocenter.[1]

Part 3: Coupling and Final Assembly ( )

With the chiral diamine (R)-N1-ethylpentane-1,4-diamine in hand (likely as a dihydrochloride salt), we proceed to the coupling with the quinoline core.[1]

The "Phenol Melt" Protocol

Direct reaction of 4,7-dichloroquinoline with amines is sluggish due to the deactivation of the pyridine ring. We utilize a phenol melt method.[1] Phenol acts as both a high-boiling solvent and a proton transfer catalyst, activating the quinoline nitrogen and facilitating the nucleophilic attack at C4.

Protocol:

-

Free Basing: Convert the diamine salt to the free base using NaOH/DCM extraction.[1] Dry over

.[1] -

Reaction: Combine 4,7-dichloroquinoline (1.0 eq) and (R)-diamine (1.2 eq) with Phenol (4.0 eq).

-

Heating: Heat to

for 12–18 hours under Argon. -

Workup:

-

Purification: Flash column chromatography (MeOH/DCM/Triethylamine).

Why this works: The protonated quinoline species (formed by phenol) is significantly more electrophilic at the C4 position, allowing the sterically hindered secondary amine of the chiral chain to attack efficiently without racemization.

Part 4: Validation & Quality Control[1]

Trustworthiness in stereospecific synthesis requires rigorous validation of the enantiomeric excess (ee).

Chiral HPLC Method

Standard RP-HPLC cannot distinguish enantiomers.[1] Use a Chiral Stationary Phase (CSP).[1]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Acceptance Criteria:

Optical Rotation

Compare specific rotation

-

Note: Literature values for metabolites vary; always prioritize Chiral HPLC/NMR for definitive proof.

-

(R)-Chloroquine analogues typically show negative rotation

in methanol, but solvent effects are drastic.[1]

NMR Verification

-

NMR (500 MHz,

-

Diagnostic Signal: The doublet for the methyl group at the chiral center (C4-Me) should be a clean doublet. Splitting or "shouldering" indicates racemization.[1]

Part 5: Safety & Handling

-

4,7-Dichloroquinoline: Irritant.[1] Avoid dust inhalation.[1]

-

Phenol: Toxic and corrosive.[1] Causes severe burns.[1] Use proper PPE (gloves, face shield) and handle in a fume hood.[1]

-

Chloroquine Derivatives: Bioactive.[1] Potentially cardiotoxic at high doses.[1] Handle as a potent pharmaceutical agent.[1]

References

-

Brocks, D. R., et al. (1992).[1] "Stereoselective pharmacokinetics of chloroquine and its de-ethyl metabolite in humans." Journal of Pharmaceutical Sciences. Link

-

Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link[1]

-

Craig, J. C., et al. (1971).[1] "Absolute configuration of the enantiomers of 7-chloro-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline (chloroquine)." The Journal of Organic Chemistry. Link[1]

-

Ducharme, J., & Farinotti, R. (1996).[1] "Clinical pharmacokinetics and metabolism of chloroquine." Clinical Pharmacokinetics. Link

-

PubChem Compound Summary. (2024). "Desethylchloroquine."[1][2][3][6][7] National Library of Medicine.[1] Link[1]

Sources

- 1. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselectivity in the disposition of chloroquine and desethylchloroquine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Methodological & Application

Application Note: Stereoselective Quantification of (R)-Desethylchloroquine by Chiral LC-MS/MS

This guide details a validated, high-sensitivity protocol for the stereoselective quantification of (R)-Desethylchloroquine ((R)-DCQ) in biological matrices. It is designed for researchers requiring precise enantiomeric separation to distinguish the pharmacokinetics of the active metabolite from its parent drug, Chloroquine (CQ).

Executive Summary & Scientific Rationale

Chloroquine (CQ) is a racemic drug administered as a 50:50 mixture of (R)- and (S)-enantiomers. Its metabolism is highly stereoselective; the (S)-enantiomer is preferentially metabolized by cytochrome P450 enzymes (mainly CYP2C8 and CYP3A4/5) into Desethylchloroquine (DCQ) . Consequently, the (R)-enantiomer of both the parent and the metabolite often accumulates at different rates and concentrations in plasma and tissue.

Quantifying (R)-Desethylchloroquine specifically—rather than the racemate—is critical for:

-

Toxicokinetics: Correlating specific enantiomer levels with adverse events (e.g., retinopathy, QT prolongation).

-

Mechanism of Action: Differentiating the antimalarial or antiviral potency of specific stereoisomers.

-

Regulatory Compliance: Meeting FDA/EMA requirements for chiral drug development.

This protocol utilizes Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . Unlike traditional fluorescence methods, MS/MS provides the necessary sensitivity (LOD < 1 ng/mL) and selectivity to distinguish DCQ from the parent drug and bis-desethyl metabolites without extensive interference.

Analytical Challenges & Solutions

| Challenge | Scientific Solution |

| Enantiomeric Resolution | Amylose-based Chiral Stationary Phase (CSP): The Chiralpak AD-H (or equivalent) offers superior recognition of the amino-quinoline structure compared to protein-based columns (AGP), providing baseline resolution ( |

| MS Compatibility | Polar Organic Mode: Using 100% organic mobile phase (Acetonitrile/Ethanol) with basic additives avoids non-volatile buffers, enhancing ionization efficiency in ESI+ mode. |

| Structural Similarity | MRM Specificity: Distinct transitions for DCQ (m/z 292 |

Experimental Workflow

Reagents & Standards[1][2][3][4]

-

Analytes: (R)-Desethylchloroquine (standard), (S)-Desethylchloroquine (standard), Chloroquine (racemic).

-

Internal Standard (IS): Desethylchloroquine-d4 (ring-d4) or Chloroquine-d4.

-

Solvents: LC-MS grade Acetonitrile (ACN), Ethanol (EtOH), Diethylamine (DEA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to minimize matrix effects and protect the chiral column.

-

Aliquot: Transfer 100 µL of plasma/serum into a glass tube.

-

Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

-

Alkalinize: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 10) to ensure the basic drug is uncharged.

-

Extract: Add 1.5 mL of extraction solvent (Methyl tert-butyl ether (MTBE) or Hexane:Pentanol 90:10 ).

-

Agitate: Vortex for 5 minutes; Centrifuge at 4,000

g for 10 minutes. -

Transfer: Transfer the organic (upper) layer to a clean tube.

-

Evaporate: Dry under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase.

LC-MS/MS Conditions[4][5][6][7][8]

Chromatographic Parameters

-

Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 150

4.6 mm, 5 µm. -

Mobile Phase: Acetonitrile : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: DEA is crucial for peak shape of basic amines. Use fresh additives.

-

-

Flow Rate: 0.8 mL/min (Isocratic).

-

Run Time: ~10–12 minutes (Enantiomers typically elute between 5–9 mins).

-

Injection Volume: 5–10 µL.

Mass Spectrometry Parameters (ESI+)

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

|---|---|---|---|---|

| Desethylchloroquine (DCQ) | 292.1 | 179.1 | 247.1 | 30 / 22 |

| Chloroquine (CQ) | 320.2 | 247.1 | 142.1 | 25 / 35 |

| DCQ-d4 (IS) | 296.1 | 183.1 | - | 30 |

Note: The m/z 179 fragment corresponds to the quinoline core structure, while m/z 247 corresponds to the loss of the side-chain amine. The 292

Visualized Workflow (DOT Diagram)

Caption: Step-by-step workflow for the extraction and stereoselective quantification of (R)-Desethylchloroquine.

Method Validation Protocol (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

| Parameter | Acceptance Criteria | Experimental Procedure |

| Selectivity | No interfering peaks >20% of LLOQ at retention time of (R)-DCQ. | Analyze 6 blank plasma lots (including lipemic/hemolyzed). |

| Linearity | Curve range: 1 – 500 ng/mL (typical).[4][1] Weighting: | |

| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ). | QC samples at Low, Medium, High concentrations (n=5, 3 days). |

| Recovery | Consistent across range; preferably >70%. | Compare extracted QC area vs. post-extraction spiked blank. |

| Matrix Effect | Matrix Factor (MF) between 0.85 – 1.15. | Compare post-extraction spike area vs. neat solution area. |

Self-Validating System Check

-

System Suitability Test (SST): Before every batch, inject a neat standard.

-

Requirement: Resolution (

) between (R) and (S) peaks must be -

Requirement: Signal-to-Noise (S/N) for LLOQ must be

.

-

Troubleshooting & Optimization

-

Peak Tailing: Basic amines like DCQ interact with residual silanols. Solution: Increase Diethylamine (DEA) concentration to 0.1% or 0.2%. Ensure the column is dedicated to basic compounds.

-

Sensitivity Loss: Polar organic solvents can suppress ionization if flow rate is too high. Solution: Split flow post-column (e.g., 200 µL/min to MS) or optimize source temperature.

-

Elution Order: The elution order of (R) and (S) can reverse depending on the specific Amylose derivative (e.g., AD-H vs. OD-H). Requirement: Always inject pure single-enantiomer standards during development to confirm identity.

References

-

Boonprasert, R., et al. (2020). "Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma." Siriraj Medical Journal. Link

-

Phenomenex Application Note. (2020). "Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column." Link

-

Wang, L., et al. (2022). "LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study." Journal of Analytical Methods in Chemistry. Link

-

Fuzier, R., et al. (2013). "Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Volkmann, A., et al. (1997). "Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine." British Journal of Clinical Pharmacology. Link

Sources

- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

Enantioselective Analysis of (R)-Desethylchloroquine in Human Plasma by LC-MS/MS: A Detailed Protocol for Drug Development Professionals

Introduction: The Importance of Chiral Analysis in Drug Metabolism

Desethylchloroquine is the primary active metabolite of chloroquine, a drug with a long history in the treatment of malaria and certain autoimmune diseases. Both chloroquine and desethylchloroquine possess a chiral center, leading to the existence of (R) and (S) enantiomers. These stereoisomers can exhibit different pharmacokinetic and pharmacodynamic properties, making the ability to measure each enantiomer individually a critical aspect of clinical pharmacology and drug development. This application note provides a comprehensive, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of (R)-Desethylchloroquine in human plasma. The methodology is designed to be robust and is grounded in the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines, ensuring data integrity for regulatory submissions.[1][2][3]

Method Overview: A Triad of Selectivity, Sensitivity, and Robustness

This protocol employs a liquid-phase microextraction (LPME) technique for sample clean-up and concentration, followed by chiral High-Performance Liquid Chromatography (HPLC) for the separation of (R)- and (S)-Desethylchloroquine. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity. The use of a stable isotope-labeled internal standard (Desethylchloroquine-D4) ensures the accuracy and precision of the quantification.[4]

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier |

| (R)-Desethylchloroquine | ≥98% | Commercially Available |

| (S)-Desethylchloroquine | ≥98% | Commercially Available |

| Desethylchloroquine-D4 | ≥98% (isotopic purity) | Commercially Available |

| Methanol | LC-MS Grade | Commercially Available |

| Acetonitrile | LC-MS Grade | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Diethylamine | ≥99.5% | Commercially Available |

| n-Octanol | ≥99% | Commercially Available |

| Trifluoroacetic Acid (TFA) | LC-MS Grade | Commercially Available |

| Human Plasma (K2-EDTA) | Pooled, Drug-Free | Commercially Available |

| Polypropylene Hollow Fiber Membranes | - | Commercially Available |

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of (R)-Desethylchloroquine, (S)-Desethylchloroquine, and Desethylchloroquine-D4 (Internal Standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture.

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 0.5 to 500 ng/mL.[5] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Liquid-Phase Microextraction (LPME)

The choice of LPME is based on its ability to provide high enrichment factors and excellent sample clean-up from complex matrices like plasma.[5]

Step-by-Step LPME Protocol:

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Desethylchloroquine-D4 internal standard working solution.

-

Alkalinize the sample by adding 50 µL of 1M Sodium Hydroxide solution and vortex briefly.

-

Immerse the polypropylene hollow fiber membrane in n-octanol for 5 seconds to impregnate the pores.

-

Fill the lumen of the hollow fiber with 20 µL of 0.1 M Trifluoroacetic Acid (acceptor phase).

-

Place the prepared hollow fiber into the sample vial and agitate for 30 minutes.

-

After extraction, carefully remove the hollow fiber and transfer the acceptor phase into a clean autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Phase Microextraction Workflow.

Chiral LC-MS/MS Analysis

The heart of this protocol is the enantioselective separation, achieved using a specialized chiral stationary phase.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Chirobiotic V | A macrocyclic glycopeptide-based chiral stationary phase proven effective for the separation of chloroquine and its metabolites.[5][6] |

| Mobile Phase | Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (90:10:0.5:0.5, v/v/v/v) | This mobile phase composition has been demonstrated to provide good resolution and peak shape for the enantiomers on the Chirobiotic V column.[5] |

| Flow Rate | 0.5 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 25°C | Maintained to ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for LC-MS/MS analysis. |

Mass Spectrometric Conditions:

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Desethylchloroquine contains basic nitrogen atoms that are readily protonated in the ESI source.[5] |

| MRM Transitions | Desethylchloroquine: m/z 292.2 -> 179.1Desethylchloroquine-D4: m/z 296.15 -> 118.15 | These transitions are specific to the precursor and a stable product ion, ensuring high selectivity for the analytes of interest.[4] |

| Collision Energy | 29 V | An optimized value to induce fragmentation of the precursor ion into the desired product ion.[4] |

| Declustering Potential | Instrument Dependent | This parameter should be optimized to prevent ion clustering and enhance signal intensity.[7] |

| Source Temperature | 500°C | Optimized for efficient desolvation of the mobile phase. |

Method Validation: A Self-Validating System

A bioanalytical method is only as reliable as its validation. This protocol should be fully validated according to the ICH M10 guidelines to ensure its suitability for analyzing clinical samples.[1][2][3]

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria:

| Parameter | Objective | Acceptance Criteria (ICH M10) |

| Selectivity | To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS. | Response in blank samples from at least six different sources should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[1] |

| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements. | The precision (%CV) should not exceed 15% and the accuracy (%RE) should be within ±15% of the nominal values, except at the LLOQ where they should not exceed 20% and be within ±20%, respectively.[1][3] |

| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A minimum of six non-zero standards should be used. At least 75% of the standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ). The regression model should be appropriate for the data.[1] |

| Recovery | To assess the efficiency of the extraction procedure. | While no specific acceptance criteria are mandated, recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤ 15%. |

| Stability | To ensure that the analyte is stable in the biological matrix under various storage and handling conditions. | The mean concentration of the stability samples should be within ±15% of the mean concentration of the comparison samples. This includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.[1] |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the enantioselective quantification of (R)-Desethylchloroquine in human plasma. The protocol is designed to meet the stringent requirements of bioanalytical method validation, making it suitable for use in regulated drug development studies. The combination of a selective sample preparation technique, a highly efficient chiral separation, and sensitive mass spectrometric detection ensures the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments.

References

-

Magalhães, I. R. S., & Bonato, P. S. (2008). Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS. Journal of Separation Science, 31(18), 3244-3252. [Link]

-

Magalhães, I. R. S., & Bonato, P. S. (2008). Enantioselective Determination of Chloroquine and Its N-Dealkylated Metabolites in Plasma Using Liquid-Phase Microextraction and LC-MS. PubMed. [Link]

-

Hodel, E. M., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6), 449-464. [Link]

-

Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3364. [Link]

-

Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLoS ONE, 16(3), e0247356. [Link]

-

ResearchGate. (n.d.). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]

-

Bergqvist, Y., & Eckerbom, S. (1981). Simultaneous determination of chloroquine and its desethyl metabolite in human plasma by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 91-97. [Link]

-

Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

-

Müller, D., & Blaschke, G. (2000). Enantioselective assay of chloroquine and its main metabolite deethyl chloroquine in human plasma by capillary electrophoresis. Journal of chromatographic science, 38(10), 435-440. [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Dikmen, M., et al. (2021). Development of an easy and rapid analytical method for the extraction and preconcentration of chloroquine phosphate from human biofluids prior to GC–MS analysis. RSC Advances, 11(8), 4625-4633. [Link]

-

European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

-

Boonprasert, R., et al. (2020). Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethyl-chloroquine in Human Plasma. Siriraj Medical Journal, 72(4), 323-331. [Link]

-

Phenomenex. (n.d.). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5. [Link]

-

ResearchGate. (n.d.). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]

-

Li, M., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]

-

Harvard University. (n.d.). Development of an MRM Method. [Link]

-

Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(4), 103. [Link]

-

Goudarzi, N., et al. (2022). Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. Analytical Methods, 14(2), 157-165. [Link]

-

BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. worldwide.com [worldwide.com]

- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

Using (R)-Desethylchloroquine in cell-based assays

Application Note: Stereoselective Profiling & Cellular Assays for (R)-Desethylchloroquine

Introduction & Scientific Rationale

Chloroquine (CQ) is a chiral drug administered as a racemate, yet its pharmacokinetics (PK) and pharmacodynamics (PD) are highly stereoselective. The primary metabolite, (R)-Desethylchloroquine ((R)-DEC) , represents a critical analyte in safety testing due to the phenomenon of enantioselective accumulation.

While (S)-chloroquine is rapidly metabolized by CYP2C8 and CYP3A4, the (R)-enantiomer exhibits a longer elimination half-life, leading to the disproportionate accumulation of (R)-derived metabolites in chronic dosing regimens [1]. Under FDA and ICH Metabolites in Safety Testing (MIST) guidelines, metabolites circulating at >10% of the parent drug exposure require distinct toxicological characterization [2].[1]

This application note details the protocols for using synthesized (R)-DEC as a reference standard and active agent in cell-based assays to determine:

-

Metabolic Stability: CYP450 phenotyping and intrinsic clearance (

). -

Mechanism of Action (MoA): Lysosomotropism and autophagy flux inhibition.

-

Cellular Safety: Cardiomyocyte viability (addressing QT prolongation risks).

Physicochemical Properties & Handling

-

Compound: (R)-Desethylchloroquine (Oxalate or Phosphate salt)

-

Molecular Weight: ~307.8 g/mol (Free base)

-

Solubility: Soluble in water (up to 50 mM) and DMSO.

-

Stability: Light-sensitive (quinolines degrade under UV). Store lyophilized powder at -20°C.

Handling Protocol:

-

Prepare a 10 mM stock solution in sterile water or DMSO.

-

Aliquot into amber tubes to prevent photodegradation.

-

Avoid repeated freeze-thaw cycles (limit to <3).

Application I: Stereoselective Metabolic Stability (CYP Phenotyping)

(R)-DEC is formed primarily via N-deethylation of (R)-CQ. This assay validates the role of CYP2C8 and CYP3A4 in the formation and subsequent clearance of (R)-DEC.

Experimental Workflow (Graphviz)

Protocol Steps:

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Substrate: Incubate (R)-DEC (1 µM) vs. Racemic DEC (1 µM).

-

Inhibitors (for Phenotyping):

-

Reaction: Initiate with NADPH (1 mM). Incubate at 37°C.

-

Sampling: Terminate reaction at

min using ice-cold acetonitrile containing Internal Standard (IS) (e.g., -

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS using a Chiral-AGP column to ensure enantiomeric purity is maintained.

Data Analysis & Interpretation:

Calculate the in vitro intrinsic clearance (

| Parameter | (R)-DEC | (S)-DEC | Interpretation |

| > 60 | ~ 45 | (R)-DEC is more metabolically stable. | |

| Primary CYP | CYP2C8 | CYP3A4/2D6 | (R)-isoform relies heavily on 2C8 [3]. |

| Inhibition Sensitivity | High (Montelukast) | High (Ketoconazole) | Distinct metabolic liabilities. |

Application II: Lysosomal Trapping & Autophagy Flux

The therapeutic and toxicological mechanism of aminoquinolines involves accumulation in acidic organelles (lysosomes), raising pH and blocking autophagosome fusion. (R)-DEC retains this lysosomotropic property.

Pathway Diagram (Graphviz)

[6]

Protocol: LC3B-II Turnover Assay

Cell Line: Vero E6 or HeLa cells.

-

Seeding: Seed cells at

cells/well in 6-well plates. Adhere overnight. -

Treatment: Treat with increasing concentrations of (R)-DEC (0.1, 1, 10, 50 µM) for 4 and 24 hours.

-

Positive Control: Chloroquine (50 µM).

-

Negative Control: Vehicle (Water).

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

-

Western Blot:

-

Target: LC3B (Look for conversion of LC3B-I to LC3B-II).

-

Target: p62/SQSTM1 (Accumulation indicates flux blockage).

-

-

Quantification: Normalize LC3B-II/Actin ratio.

Expected Result: (R)-DEC should induce a dose-dependent accumulation of LC3B-II, similar to the parent drug, confirming it retains autophagy-inhibitory activity [4].

Application III: Cardiomyocyte Toxicity (Safety Profiling)

Since CQ and its metabolites are associated with QT prolongation and cardiotoxicity, comparing the safety margin of (R)-DEC is vital.

Protocol: ATP Viability in AC16 Cardiomyocytes

-

Seeding: 5,000 AC16 cells/well in 96-well white-walled plates.

-

Dosing: 7-point dilution series of (R)-DEC (1 µM to 100 µM).

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Detection: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake 2 min, incubate 10 min.

-

Read: Luminescence (RLU).

Data Output:

Calculate

-

Note: If (R)-DEC

is significantly lower than the parent CQ, the metabolite contributes disproportionately to toxicity.

References

-

Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics, 31(4), 257-274. Link

-

U.S. Food and Drug Administration (FDA). (2020).[1] Safety Testing of Drug Metabolites: Guidance for Industry. FDA.gov. Link

-

Projean, D., et al. (2003).[3] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[2][4][5] Drug Metabolism and Disposition, 31(6), 748-754. Link

-

Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. Link

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Desethylchloroquine for studying drug metabolism pathways

Application Note: Stereoselective Metabolic Profiling of (R)-Desethylchloroquine

Abstract & Introduction

The "Racemic Neglect" in Antimalarial Pharmacology

Chloroquine (CQ) has been a cornerstone of pharmacotherapy for decades, yet its administration as a racemic mixture (

For drug development professionals, isolating the metabolic pathway of the (R)-enantiomer is critical. (R)-DECQ is not merely a degradation product; it is a stable biomarker for CYP2C8 and CYP3A4 activity that persists when the (S)-enantiomer has been cleared. This guide details the protocol for generating, isolating, and quantifying (R)-DECQ to validate stereoselective metabolic stability and enzyme kinetics.

Mechanism of Action & Metabolic Pathway

Chloroquine undergoes N-dealkylation to form Desethylchloroquine (DECQ).[1] This reaction is stereoselective.[2]

-

Enzymology: The formation of DECQ is catalyzed primarily by CYP2C8 (high capacity) and CYP3A4 (low affinity, high capacity), with a minor contribution from CYP2D6 .[1][3]

-

Stereoselectivity: Human liver microsomes (HLM) display a preference for metabolizing the (S)-enantiomer. Consequently, the (R)-enantiomer of the parent drug accumulates, but the formation rate of (R)-DECQ serves as a specific probe for the "slower" metabolic clearance route.

Pathway Diagram

Figure 1: Stereoselective N-deethylation of Chloroquine. Note the preferential flux toward the (S)-metabolite, making detection of (R)-DECQ a sensitivity-dependent assay.

Experimental Protocols

Protocol A: In Vitro Microsomal Incubation (Kinetic Assay)

Objective: To determine the intrinsic clearance (

Materials:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Substrate: (R)-Chloroquine (synthesized or chirally separated) OR Racemic Chloroquine (requires chiral analysis downstream).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Steps:

-

Pre-incubation: Mix 0.5 mg/mL HLM with Potassium Phosphate buffer and Chloroquine substrate (Range: 1 – 100 µM) in a 96-well plate. Volume: 180 µL.

-

Equilibration: Incubate at 37°C for 5 minutes.

-

Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

-

Time-Course: Aliquot samples at

min. -

Quenching: Transfer aliquots into tubes containing ice-cold Acetonitrile (ACN) spiked with Internal Standard (Chloroquine-d4). Ratio: 1 part sample to 3 parts ACN.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Chiral LC-MS/MS Quantitation

Objective: To separate (R)-DECQ from (S)-DECQ and the parent compound. Standard C18 columns cannot distinguish these enantiomers.

System Configuration:

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or Chiral-AGP (Alpha-1-acid glycoprotein).

-

Expert Insight: We recommend the OD-RH for reverse-phase compatibility with MS. Normal phase chiral methods (Hexane/IPA) are difficult to interface with ESI sources.

-

-

Mobile Phase:

-

A: 20 mM Ammonium Bicarbonate (pH 9.0) with 0.1% Diethylamine (DEA).

-

B: Acetonitrile.[4]

-

Note: Basic drugs like DECQ require high pH or ion-pairing agents to prevent peak tailing on chiral phases.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 20 | 0.5 |

| 1.0 | 20 | 0.5 |

| 10.0 | 70 | 0.5 |

| 12.0 | 70 | 0.5 |

| 12.1 | 20 | 0.5 |

| 15.0 | 20 | 0.5 |

MS/MS Parameters (MRM Transitions):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| (R)-DECQ | 292.2 | 247.1 | 25 |

| (R)-DECQ (Qual) | 292.2 | 179.1 | 35 |

| Chloroquine | 320.2 | 247.1 | 28 |

| IS (CQ-d4) | 324.2 | 251.1 | 28 |

Note: The transition 292.2 -> 247.1 corresponds to the loss of the diethylamino side chain, a robust fragment for quinoline structures.

Data Analysis & Validation

Experimental Workflow Diagram

Figure 2: End-to-end workflow for the isolation and quantification of (R)-DECQ.

Calculations

-

Peak Integration: Integrate the specific peak for (R)-DECQ. Ensure resolution (

) > 1.5 between (R) and (S) peaks. -

Metabolic Stability: Plot

vs. time to determine -

Enzyme Kinetics: Plot formation velocity (

) of (R)-DECQ vs. Substrate Concentration ( -

Intrinsic Clearance:

Troubleshooting & Critical Control Points

-

Peak Tailing: Chloroquine and DECQ are strongly basic. If peaks tail on the chiral column, increase the Diethylamine (DEA) concentration in Mobile Phase A to 0.2%, or switch to a high-pH stable column (e.g., Chiralpak IG).

-

Carryover: These compounds stick to stainless steel. Use a needle wash of 50:50 Methanol:Isopropanol with 0.5% Formic Acid.

-

Interference: Hydroxychloroquine (HCQ) has a similar mass but different fragmentation. Ensure your standard is pure DECQ and not HCQ to avoid false positives.

References

-

Ducharme, J., et al. (1995).[5] "Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects." British Journal of Clinical Pharmacology.

-

Projean, D., et al. (2003). "In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation."[1][3][6] Drug Metabolism and Disposition.

-

Li, J., et al. (2020).[5] "Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro."[5][7][8] bioRxiv.

-

Freeto, S., et al. (2019). "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis.

-

Filppula, A.M., et al. (2022).[6][9] "Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8."[1][3][6][10] Drug Metabolism and Disposition.

Sources

- 1. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitive method for the determination of chloroquine and its metabolite desethyl-chloroquine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv [biorxiv.org]

- 9. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Stereoselective Profiling of (R)-Desethylchloroquine in Malaria Research

This Application Note is structured to guide researchers through the specific utility of (R)-Desethylchloroquine [(R)-DEC] as a high-precision probe in antimalarial pharmacokinetics and resistance mechanism studies. Unlike generic guides, this document focuses on the stereochemical nuances that define modern drug development standards.

Executive Summary & Scientific Rationale

Chloroquine (CQ) is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] While historically treated as a single pharmacological entity, the two enantiomers exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (R)-Desethylchloroquine [(R)-DEC] is the specific enantiomer of the primary metabolite formed via N-deethylation.

Why (R)-DEC Matters:

-

Metabolic Discrimination: In humans, CYP2D6 and CYP3A4 metabolize (S)-CQ more efficiently than (R)-CQ. Consequently, (S)-DEC is the predominant metabolite in plasma. However, (R)-CQ accumulates to higher unbound concentrations due to lower plasma protein binding (35% vs 67% for the S-enantiomer). Studying (R)-DEC is critical to understanding the "minor pathway" that may contribute to prolonged sub-therapeutic tailing, a driver of drug resistance.

-

Resistance Transport Kinetics: The Chloroquine Resistance Transporter (PfCRT) is the primary determinant of resistance. Emerging data suggests that drug efflux pumps may exhibit stereoselectivity. Using pure (R)-DEC allows researchers to decouple the transport kinetics of the metabolite from the parent drug, providing a clearer view of the K76T mutation's substrate specificity.

-

Toxicity Profiling: Differentiating the toxicity of metabolites is essential. (R)-DEC serves as a vital control in cardiotoxicity assays (hERG inhibition) where enantiomers often diverge in potency.

Biological Application: In Vitro Resistance Profiling

This section details the application of (R)-DEC in determining cross-resistance phenotypes in P. falciparum.

Mechanistic Context

The K76T mutation in the PfCRT protein allows the parasite to efflux diprotic weak bases from the digestive vacuole (DV). By using (R)-DEC, researchers can test the hypothesis of stereoselective efflux —determining if the transporter prefers the (R)-configuration of the metabolite, potentially explaining variable resistance levels observed in vivo.

Protocol A: Comparative IC50 Determination (SYBR Green I)

Objective: To quantify the inhibitory concentration (IC50) of (R)-DEC against Chloroquine-Sensitive (3D7) and Chloroquine-Resistant (Dd2) strains.

Materials:

-

(R)-Desethylchloroquine (purity >98% ee).

-

P. falciparum cultures (3D7 and Dd2 strains).

-

SYBR Green I Nucleic Acid Gel Stain.

-

Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Workflow:

-

Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol 48 hours prior to the assay.

-

Plating: Dilute cultures to 0.5% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well plates.

-

Drug Treatment:

-

Prepare serial dilutions of (R)-DEC in complete medium.

-

Add 10 µL of drug solution to wells (Final conc. range: 0.5 nM to 1000 nM).

-

Include (S)-DEC and Racemic DEC as comparators.

-

Control: Solvent-only (DMSO <0.1%) and Chloroquine diphosphate standard.

-

-

Incubation: Incubate plates at 37°C in a hypoxic chamber (5% O2, 5% CO2, 90% N2) for 72 hours.

-

Quantification:

-

Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.

-

Incubate in the dark for 1 hour at room temperature.

-

Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

-

Analysis: Plot fluorescence vs. log[drug] to generate sigmoidal dose-response curves.

Analytical Application: Chiral Separation & Quantification

To validate biological findings, precise quantification of (R)-DEC in complex matrices (culture media or plasma) is required. Standard C18 columns cannot separate the enantiomers.

Protocol B: Chiral LC-MS/MS Method

Objective: Isolate and quantify (R)-DEC from its (S)-counterpart and parent compounds.

System Suitability:

-

Column: Chiralpak AGP (α1-acid glycoprotein), 100 x 4.0 mm, 5 µm particle size.

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (85:15 v/v).

-

Flow Rate: 0.8 mL/min.[3]

-

Detection: MS/MS (ESI+).

Step-by-Step Procedure:

-

Sample Preparation:

-

Aliquot 100 µL of plasma/media.

-

Add 20 µL Internal Standard (Quinine or d4-Chloroquine).

-

Alkalinization: Add 50 µL of 1M NaOH (Critical for extraction efficiency of basic drugs).

-

Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 2 min, Centrifuge 10 min at 4000g.

-

Reconstitution: Evaporate supernatant under N2 stream; reconstitute in 100 µL mobile phase.

-

-

Chromatography:

-

Inject 10 µL.

-

Elution Order: typically (R)-DEC elutes before (S)-DEC on AGP columns under these conditions, but this must be confirmed with pure standards.

-

-

Mass Spectrometry Settings:

-

Precursor Ion: m/z 292.1 (DEC).

-

Product Ion: m/z 179.0 (Quinoline core).

-

Collision Energy: 25 eV.

-

Visualizations

Figure 1: Stereoselective Metabolic Pathway & Analysis

This diagram illustrates the divergence in metabolic clearance and the analytical workflow required to distinguish the enantiomers.

Caption: Differential metabolic clearance of Chloroquine enantiomers and the downstream workflow for resolving (R)-DEC using Chiral LC-MS/MS.

Figure 2: PfCRT Transport Hypothesis

A logic flow demonstrating how (R)-DEC is used to probe resistance mechanisms.

Caption: Experimental logic for using (R)-DEC to determine if PfCRT-mediated efflux is stereoselective.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of Chloroquine Enantiomers (Human) Note: (S)-CQ is cleared faster, but (R)-CQ has higher free fraction.

| Parameter | (R)-Chloroquine | (S)-Chloroquine | Implication for (R)-DEC Formation |

| Protein Binding | ~35% (Low) | ~67% (High) | (R)-CQ is more available for distribution but less metabolized.[4] |

| Hepatic Clearance | Low | High | (R)-DEC is formed more slowly than (S)-DEC. |

| Renal Clearance | High | Low | (R)-enantiomers often persist longer in urine. |

| Blood Conc. | Lower Total, Higher Free | Higher Total, Lower Free | (R)-DEC levels are generally lower in whole blood. |

References

-

Ducharme, J., & Farinotti, R. (1996).[5] Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics.

-

Augustijns, P., & Verbeke, N. (1993).[5] Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics.

-